molecular formula C6H17O21P5 B1221232 Inositol 1,3,4,5,6-pentakisphosphate CAS No. 20298-97-9

Inositol 1,3,4,5,6-pentakisphosphate

Cat. No.: B1221232
CAS No.: 20298-97-9
M. Wt: 580.06 g/mol
InChI Key: CTPQAXVNYGZUAJ-UYSNGIAKSA-N
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Description

Inositol 1,3,4,5,6-pentakisphosphate (IP5) is a water-soluble inositol phosphate that functions as a significant second messenger in mammalian cells, forming a crucial node in a combinatorially complex array of cellular communication pathways . It is synthesized from inositol tetrakisphosphate by inositol-polyphosphate multikinase (IPMK) and serves as a direct precursor pool for other biologically active inositol phosphates, including inositol hexakisphosphate (IP6) . The conversion of IP5 to IP6 is catalyzed by the highly specific this compound 2-kinase (IP5 2-K) . This compound is implicated in a wide array of critical biological and pathophysiological processes. Research has shown that IP5 promotes apoptosis through the PI 3-K/Akt pathway, and it is actively studied for its roles in tumorigenesis, cancer cell invasion, and metastasis . Specific inhibitors of its metabolic kinases are therefore investigated for their potential utility in cancer therapy . Beyond oncology, IP5 also plays a role in fundamental cellular activities such as energy homeostasis and cytoskeletal dynamics . In plants, IP5 potentiates the interaction of the jasmonate plant hormone with its receptor, a key mechanism in defense signaling . This product is supplied for research applications only and is strictly not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[(1R,2S,4R,5S)-3-hydroxy-2,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/t1?,2-,3+,4+,5-,6?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPQAXVNYGZUAJ-UYSNGIAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17O21P5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331416, DTXSID501015358
Record name Inositol 1,2,3,4,6-pentaphosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name myo-Inositol 1,3,4,5,6-pentaphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20298-95-7, 20298-97-9
Record name Inositol 1,3,4,5,6-pentaphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inositol 1,2,3,4,6-pentaphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inositol 1,2,3,4,6-pentaphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name myo-Inositol 1,3,4,5,6-pentaphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INOSITOL 1,3,4,5,6-PENTAPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8444PN9XUW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name INOSITOL 1,2,3,4,6-PENTAPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9LY5QE9NQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Reactions of Inositol 1,3,4,5,6-Pentakisphosphate

This compound undergoes several chemical reactions, primarily involving phosphorylation and dephosphorylation, influencing various cellular functions .

  • Phosphorylation to Inositol Hexakisphosphate (IP6): Inositol-pentakisphosphate 2-kinase (IPK1) catalyzes the phosphorylation of Ins(1,3,4,5,6)P5 at the 2 position to form Ins(1,2,3,4,5,6)P6 (InsP6 or phytate) .

    ATP+1Dmyoinositol1,3,4,5,6pentakisphosphateADP+1DmyoinositolhexakisphosphateATP+1D-myo-inositol1,3,4,5,6-pentakisphosphate\rightleftharpoons ADP+1D-myo-inositolhexakisphosphate

    This reaction is crucial in the InsP6 pathway and is involved in processes such as mRNA export, non-homologous end-joining, endocytosis, and ion channel regulation. InsP6 also protects cells from TNF-alpha-induced apoptosis .

  • Dephosphorylation to Inositol Tetrakisphosphate: Inositol polyphosphate phosphatase can dephosphorylate Ins(1,3,4,5,6)P5 to Ins(3,4,5,6)P4 .

Reactions Involving this compound:

ReactantProduct(s)Enzyme(s) InvolvedFunction/Significance
myo-Inositol 1,3,4,5,6-pentakisphosphatemyo-Inositol hexakisphosphateInositol-pentakisphosphate 2-kinase (IPK1) Precursor of pyrophosphate inositols IP7 and IP8; phosphorus reserve in plant seeds
myo-Inositol 1,3,4,5,6-pentakisphosphatemyo-Inositol 3,4,5,6-tetrakisphosphateInositol polyphosphate phosphataseIns(3,4,5,6)P4 is an inhibitor of plasma membrane Ca(2+)-activated Cl(-) channels

Complexation with Multivalent Cations

In solution, this compound interacts with various multivalent cations, forming soluble complexes .

  • Complex Formation: Ins(1,3,4,5,6)P5 forms soluble complexes with Na+, K+, Mg2+, Ca2+, Cu2+, Fe2+, and Fe3+ . It forms 1:1 stoichiometry complexes with all multivalent cations studied .

  • Affinity for Iron: The affinity of Ins(1,3,4,5,6)P5 for Fe3+ is similar to that of InsP6 and inositol 1,2,3-trisphosphate .

  • Polymetallic Complexes: With excess Ca2+ and Mg2+, Ins(1,3,4,5,6)P5 forms polymetallic complexes [M4(H2L)] where L is fully deprotonated Ins(1,3,4,5,6)P5 .

  • Solubility: The neutral Mg2+ and Ca2+ complexes have significant windows of solubility but precipitate as [Mg4(H2L)]·23H2O or [Ca4(H2L)] .

Role of this compound 2-Kinase (IPK1)

This compound 2-kinase (IPK1) plays a crucial role in the phytic acid biosynthetic pathway .

  • IPK1 catalyzes the conversion of myo-inositol 1,3,4,5,6-pentakisphosphate to phytic acid. It is also capable of catalyzing the phosphorylation of myo-inositol 1,4,6-trisphosphate, myo-inositol 1,4,5,6-tetrakisphosphate, and myo-inositol 3,4,5,6-tetrakisphosphate .

  • The phosphorylation product of myo-inositol 1,4,6-trisphosphate is inositol 1,2,4,6-tetrakisphosphate. The Km for ZmIPK1 using myo-inositol 1,3,4,5,6-pentakisphosphate as a substrate is 119 μM .

  • IPK1 shares structural similarity with protein kinases and is suspected to employ a similar mechanism of activation .

  • Substrate selection of IPK1 is linked to the ability of each potential substrate to stabilize IPK1 .

  • The IPK1 mutant in Saccharomyces cerevisiae presented a reduction in the capability to transfer mRNA from the nucleus and exhibited comprehensive incapability to synthesize PA .

Biological Significance

This compound and its related kinases are significant in various biological processes .

  • InsP6 is involved in processes as diverse as mRNA export, DNA repair, maintenance of basal resistance to plant pathogens, apoptosis, and regulation of chromatin structure .

  • InsP6 constitutes the major phosphorus reserve in plant seeds, being a source of phosphorus, inositol, and minerals during development and germination .

  • IP5 also presents a role in the induction of apoptosis .

  • Manipulation of plant phytate through genetic approaches is of considerable interest due to its detrimental effects on human health and the environment .

  • IP5 and IP6 have been reported to confer antitumor effects through PI3K/Akt pathway inhibition .

Scientific Research Applications

Role in Plant Biology

Phytic Acid Biosynthesis
Inositol 1,3,4,5,6-pentakisphosphate serves as an essential precursor in the biosynthesis of phytic acid in plants. The enzyme this compound 2-kinase (IPK1) catalyzes the conversion of Ins(1,3,4,5,6)P5 to phytic acid. This process is crucial for phosphorus storage and is regulated through complex mechanisms involving alternative splicing of IPK1 transcripts in maize .

Table 1: Kinetic Properties of ZmIPK1

SubstrateKm (μM)Vmax (nmol/min/mg)
myo-Inositol 1,3,4,5,6-Pentakisphosphate119625

This data indicates that ZmIPK1 exhibits high affinity and catalytic efficiency towards its substrate .

Mammalian Physiology

Signal Transduction
In mammals, Ins(1,3,4,5,6)P5 plays a critical role in cellular signaling pathways. It is involved in the regulation of various cellular processes including mRNA export and DNA editing. The enzyme responsible for converting Ins(1,3,4,5,6)P5 to inositol hexakisphosphate (InsP6) has been isolated and characterized in mice . Disruption of this enzyme has been linked to various physiological changes and highlights the importance of Ins(1,3,4,5,6)P5 in maintaining cellular homeostasis.

Case Study: Mouse Model
A study utilizing a mouse model demonstrated that the absence of InsP5 2-kinase resulted in altered metabolic processes and impaired cellular signaling pathways. This underscores the potential role of Ins(1,3,4,5,6)P5 in metabolic regulation and its implications for understanding metabolic disorders .

Therapeutic Potential

Biological Tools for Research
The structural studies on Ins(1,3,4,5,6)P5 and its kinases have opened avenues for developing specific inhibitors that can be utilized as biological tools for in vivo studies. These inhibitors could aid researchers in elucidating novel roles for Ins(1,3,4,5,6)P5 in various biological contexts .

Potential Applications in Disease Treatment
Given its involvement in critical signaling pathways and metabolic processes in both plants and mammals, further research into Ins(1,3,4,5,6)P5 may reveal therapeutic targets for diseases related to metabolism and cellular signaling dysfunctions.

Mechanism of Action

Comparison with Similar Compounds

Structural and Metabolic Relationships

InsP6 (Inositol Hexakisphosphate)
  • Synthesis : Ins(1,3,4,5,6)P5 is phosphorylated by IP5-2K to generate InsP6 . The enzyme exhibits a Vmax of 31 nmol/min/mg and a Km of 0.4 µM for Ins(1,3,4,5,6)P5 .
  • Functional Divergence: While InsP6 is involved in RNA export and kinase regulation, Ins(1,3,4,5,6)P5 specifically antagonizes inositol triphosphate receptors (IP3Rs) .
Other Inositol Pentakisphosphate Isomers
  • Ins(1,2,3,5,6)P5: Binds specifically to pleckstrin homology (PH) domains, unlike Ins(1,3,4,5,6)P5, which lacks a known PH domain interaction .
  • Biosynthetic Pathways : Ins(1,3,4,5,6)P5 is synthesized via IPMK-mediated phosphorylation of Ins(1,3,4,5)P4, whereas other isomers like Ins(1,2,3,5,6)P5 follow distinct pathways .
Inositol Pyrophosphates (e.g., PP-InsP4)
  • Interconversion: Ins(1,3,4,5,6)P5 is metabolically linked to PP-InsP4, a diphosphoinositol polyphosphate, but their synthesis occurs in separate cellular compartments .

Biochemical and Functional Comparisons

Metal Ion Interactions
Property Ins(1,3,4,5,6)P5 InsP6 Ins(1,2,3)P3
Fe³⁺ Affinity High (similar to InsP6) Very High Moderate
Mg²⁺ Association Partial (not fully associated under cytosolic conditions) Full Minimal
Solubility with Ca²⁺ Up to 56 µM before precipitation Precipitates at lower concentrations N/A
Receptor Modulation
  • IP3R Antagonism : Ins(1,3,4,5,6)P5 competitively inhibits IP3Rs, increasing the EC50 of Ins(1,4,5)P3 by 2–5 fold . This effect is absent in InsP6 and other isomers .
  • Calcium Signaling : Unlike Ins(1,3,4,5)P4, which enhances calcium release, Ins(1,3,4,5,6)P5 suppresses IP3R-mediated Ca²⁺ efflux .

Enzymatic and Compartmental Specificity

Kinase and Phosphatase Interactions
  • The human enzyme has a unique inositide binding site for axial 2-OH recognition .
  • MINPP1 : Hydrolyzes both InsP6 and Ins(1,3,4,5,6)P5 but is restricted to the endoplasmic reticulum (ER), limiting cytosolic accumulation .
Compartmentalization
  • Ins(1,3,4,5,6)P5 and PP-InsP4 interconversion occurs in a compartment distinct from InsP6 metabolism, suggesting spatial regulation of signaling .

Cellular Roles and Pathophysiological Relevance

Function Ins(1,3,4,5,6)P5 InsP6 Other Isomers
Cell Proliferation Essential (embryonic lethality in IP5-2K knockouts) Supports growth via RNA export Ins(1,2,3,5,6)P5 regulates PH domains
Immune Regulation Modulates Treg cell differentiation via IPMK Limited role Ins(1,3,4,5)P4 affects Ca²⁺ signaling
Metal Chelation Binds Fe³⁺ but lacks Fenton reaction inhibition Strong Fe³⁺ chelation Ins(1,2,3)P3 inhibits Fenton reaction

Biological Activity

Inositol 1,3,4,5,6-pentakisphosphate (InsP5) is a crucial signaling molecule involved in various biological processes. Its biological activity is primarily attributed to its role in cellular signaling pathways, particularly in calcium mobilization, stress responses, and cellular metabolism. This article explores the biological activity of InsP5, supported by case studies and research findings.

Structure and Synthesis

InsP5 is a polyphosphorylated inositol compound that serves as a precursor to inositol hexakisphosphate (InsP6). It is synthesized through the phosphorylation of inositol 1,3,4-trisphosphate (InsP3) by the enzyme this compound 2-kinase (IPK1) . The enzymatic conversion of InsP5 to InsP6 is critical for various cellular functions.

Biological Functions

Calcium Signaling
InsP5 plays a significant role in regulating intracellular calcium levels. It acts as a second messenger that modulates the activity of InsP3 receptors on the endoplasmic reticulum, facilitating calcium release into the cytoplasm. This process is essential for numerous cellular functions including muscle contraction, neurotransmitter release, and cell proliferation .

Stress Response
Research has shown that InsP5 is involved in plant stress responses. For instance, studies on Arabidopsis thaliana mutants deficient in IPK1 demonstrated enhanced tolerance to salt and drought stresses. The osipk1_1 mutant exhibited increased accumulation of reactive oxygen species (ROS) and stress-related metabolites compared to wild-type plants under stress conditions .

Cellular Metabolism
InsP5 is implicated in various metabolic pathways. It has been shown to influence gene expression related to metabolic processes and can modulate the activity of specific enzymes involved in lipid metabolism . Additionally, it plays a role in regulating apoptosis through its interaction with apoptotic signaling pathways .

Case Study 1: Role of InsP5 in Plant Stress Tolerance

A study involving Arabidopsis mutants revealed that plants with reduced levels of InsP6 due to impaired IPK1 activity showed significant changes in their stress response mechanisms. The osipk1_1 mutant demonstrated better tolerance to drought and salt stress by accumulating higher levels of InsP5 compared to wild-type plants. This indicates that InsP5 may act as a signaling molecule that enhances stress resilience .

Case Study 2: InsP5 and Apoptosis

In colorectal cancer cell lines, InsP5 has been shown to interact with apoptotic pathways. Specifically, it modulates the Fas ligand-induced apoptosis by regulating calcium signaling pathways. Knockdown of associated kinases resulted in enhanced apoptotic signals when treated with Fas ligand, suggesting that InsP5 may play a protective role against apoptosis under certain conditions .

Research Findings

Recent studies have provided insights into the enzymatic activities associated with InsP5 metabolism:

EnzymeSubstrateProductBiological Role
IPK1InsP5InsP6Calcium signaling regulation
IP3KInsP3InsP4Modulates calcium release from ER
PIP5KPIP2PIP3Involved in cell signaling pathways

The above table summarizes key enzymes involved in the metabolism of InsP5 and their respective roles in cellular signaling.

Q & A

Q. How can InsP5 be quantified in cellular samples, and what methodological challenges arise due to its structural complexity?

InsP5 quantification requires separation techniques such as ion-pair chromatography coupled with electrospray ionization tandem mass spectrometry (IPC-ESI-MS/MS) to resolve its highly phosphorylated structure from other inositol phosphates. Sample preparation must include rapid quenching of phosphatase activity (e.g., using perchloric acid) to prevent degradation. Calibration with synthetic standards is critical due to the lack of commercial availability of some isomers .

Q. What experimental conditions should be optimized to study InsP5 interactions with biological metal cations (e.g., Mg²⁺, Ca²⁺, Fe³⁺)?

Maintain physiological pH (7.4) and ionic strength (0.15 M K⁺) to mimic cytosolic/nuclear environments. Use isothermal titration calorimetry (ITC) or NMR titration to assess binding stoichiometry and affinity. Note that InsP5 forms 1:1 soluble complexes with Mg²⁺ and Ca²⁺ but precipitates as polymetallic complexes (e.g., [Mg₄(H₂L)]·23H₂O) at concentrations >135 µM, requiring solubility monitoring .

Q. What are standard assays for measuring IPK1 (InsP5 2-kinase) activity in vitro?

Use radiolabeled ATP (γ-³²P) in kinase assays with recombinant IPK1 and InsP5 substrate. Purify the product (InsP6) via anion-exchange chromatography and quantify phosphorylation via scintillation counting. Kinetic parameters (e.g., Kₐ for InsP5 = 0.4 µM, Kₐ for ATP = 21 µM) can be derived using Michaelis-Menten analysis .

Advanced Research Questions

Q. How can structural studies resolve the substrate-binding mechanism of IPK1?

X-ray crystallography of mammalian IPK1 reveals a conserved zinc-binding site and a singular inositide-binding pocket critical for axial 2-OH recognition. Mutagenesis (e.g., E312A/K314A) disrupts catalytic activity, confirming residues essential for ATP coordination. Compare with fungal IPK1 structures to identify species-specific adaptations .

Q. How can CRISPR/Cas9-generated IPK1 knockout models validate its role in InsP6 synthesis and downstream processes?

Use IP6K2 knockout HeLa cells (e.g., ab265192) to study compensatory mechanisms. Rescue assays with wild-type IPK1 restore InsP6 production and mRNA export in gle1 mutant yeast, confirming functional conservation. Monitor embryonic lethality in murine models to assess developmental roles .

Q. What methodologies identify InsP5-specific interactions with PH domains versus nonspecific electrostatic effects?

Employ competitive inhibition assays with InsP5 and phosphoinositides (e.g., PIP₃) on PH domain-containing proteins (e.g., pleckstrin). Use scyllo-InsP5 , a non-metabolizable analog, to distinguish specific binding (e.g., PH domain inhibition) from bulk charge effects. Note that scyllo-InsP5 is resistant to IPK1 phosphorylation and PTEN dephosphorylation .

Q. How does RNAi-mediated IPK1 silencing in plants affect stress tolerance phenotypes?

In rice, seed-specific RNAi silencing of IPK1 reduces phytate levels by >50% and enhances drought/salt tolerance. Use ion leakage assays and ROS quantification to validate stress responses. Contrast with overexpression lines to confirm phenotype-genotype correlations .

Methodological Notes and Contradictions

  • Metal Interactions : While InsP5 and InsP6 both bind Fe³⁺ with high affinity, InsP5 lacks the 1,2,3-trisphosphate motif required to inhibit the Fenton reaction, impacting oxidative stress studies .
  • Enzyme Specificity : Fungal IPK1 (e.g., S. cerevisiae) shares <25% sequence identity with mammalian IPK1 but functionally complements InsP6 synthesis, suggesting conserved catalytic mechanisms despite structural divergence .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Inositol 1,3,4,5,6-pentakisphosphate
Reactant of Route 2
Reactant of Route 2
Inositol 1,3,4,5,6-pentakisphosphate

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